molecular formula C10H24N2O2Si B11874367 Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester CAS No. 682812-50-6

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B11874367
CAS No.: 682812-50-6
M. Wt: 232.39 g/mol
InChI Key: ILZMTTFQGSPZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is a compound that features a trimethylsilyl group attached to an ethyl chain, which is further connected to a 4-aminobutyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate typically involves the protection of amine groups using the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)ethanol with 4-aminobutyl carbamate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions . This cleavage releases the active amine or hydroxyl group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is unique due to its specific combination of a trimethylsilyl group and a 4-aminobutyl carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

682812-50-6

Molecular Formula

C10H24N2O2Si

Molecular Weight

232.39 g/mol

IUPAC Name

2-trimethylsilylethyl N-(4-aminobutyl)carbamate

InChI

InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13)

InChI Key

ILZMTTFQGSPZQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.